molecular formula C14H22ClNO4 B2608973 3-{[1-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-propionic acid hydrochloride CAS No. 1049790-67-1

3-{[1-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-propionic acid hydrochloride

Cat. No. B2608973
M. Wt: 303.78
InChI Key: QBSRWQFKZRNXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Molecular Weight : Approximately 303.78 g/mol

Synthesis Analysis

The synthesis of this compound involves the reaction of 3,4-dimethoxyphenylacetic acid (also known as hydrocinnamic acid, 3,4-dimethoxy-, methyl ester ) with an appropriate amine, such as methylamine . The resulting product is then converted to its hydrochloride salt form .


Molecular Structure Analysis

The molecular structure of 3-{[1-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-propionic acid hydrochloride consists of a propionic acid backbone with a substituted phenyl ring. The 3,4-dimethoxyphenyl group is attached to the propionic acid via an ethyl linker, and the amino group is methylated. The hydrochloride salt provides stability and solubility .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including esterification, amidation, and acid-base reactions. Its reactivity depends on the functional groups present, such as the carboxylic acid, amino, and methoxy groups .


Physical And Chemical Properties Analysis

  • pH : Acidic due to the carboxylic acid group

Scientific Research Applications

Renewable Building Block for Polybenzoxazine

Phloretic acid, a phenolic compound with similarities in chemical structure to the compound of interest, has been explored as a renewable building block for the synthesis of polybenzoxazine, showcasing an alternative to phenol for providing benzoxazine properties to aliphatic –OH bearing molecules or macromolecules. This approach is significant for developing sustainable materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).

Chemoenzymatic Synthesis of Amino Acids

Chemoenzymatic synthesis methods have been applied to produce both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid, indicating the versatility of enzymatic approaches in synthesizing structurally complex amino acids from simpler precursors. This process demonstrates the potential for producing biologically active compounds and their precursors (Varga et al., 2013).

Antineoplastic Agent Synthesis

The synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides has shown significant activity against various cancer cell lines. The method of synthesizing these compounds involves a Wittig reaction and highlights the potential of specific chemical structures in inhibiting cancer cell growth (Pettit et al., 2003).

Polymorphism Study in Pharmaceutical Compounds

Investigating polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride reveals challenges in analytical and physical characterization of similar compounds. Such studies are crucial for understanding the physical and chemical properties that affect the efficacy and stability of pharmaceuticals (Vogt et al., 2013).

Safety And Hazards

  • Toxicity : Limited data available; consult safety data sheets and relevant literature .

Future Directions

: Santa Cruz Biotechnology : NIST Chemistry WebBook : NIST Chemistry WebBook : ChemicalBook : MilliporeSigma : MilliporeSigma

properties

IUPAC Name

3-[1-(3,4-dimethoxyphenyl)ethyl-methylamino]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4.ClH/c1-10(15(2)8-7-14(16)17)11-5-6-12(18-3)13(9-11)19-4;/h5-6,9-10H,7-8H2,1-4H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSRWQFKZRNXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)N(C)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-propionic acid hydrochloride

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